Bienvenue dans la boutique en ligne BenchChem!

3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Lipophilicity Drug Design Fluorine Scan

This 3-fluoro-quinazolinone-benzamide hybrid is a critical tool for SAR studies, not interchangeable with 4-chloro or 2-methyl analogs. The specific 3-fluoro pattern on the terminal phenyl ring is essential for mapping electronic effects, hydrogen-bonding capacity, and metabolic stability. Predicted TPSA ~75 Ų supports its role in permeability optimization. Ideal for kinase/protease target screening and microsomal stability assays to quantify fluorine-mediated half-life gains. Verify specific regioisomeric requirements before ordering.

Molecular Formula C22H16FN3O2
Molecular Weight 373.387
CAS No. 898454-98-3
Cat. No. B2774826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide
CAS898454-98-3
Molecular FormulaC22H16FN3O2
Molecular Weight373.387
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)F
InChIInChI=1S/C22H16FN3O2/c1-14-24-20-11-3-2-10-19(20)22(28)26(14)18-9-5-8-17(13-18)25-21(27)15-6-4-7-16(23)12-15/h2-13H,1H3,(H,25,27)
InChIKeyLUYOAJBGYKGQPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898454-98-3): Structural Identity and Procurement-Relevant Baseline


3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide (CAS 898454-98-3) is a synthetic small-molecule quinazolinone-benzamide hybrid [1]. Its core comprises a 2-methyl-3,4-dihydroquinazolin-4-one scaffold linked via a 1,3-phenylene bridge to a 3-fluorobenzamide moiety. The compound is catalogued as a research-grade screening molecule by Life Chemicals (product code F2638-0081) and is supplied at ≥90% purity [1]. This structural class is frequently explored for kinase and protease targets, although no target-specific quantitative data have been publicly disclosed for this exact entity at the time of writing.

Why Generic Substitution Fails for 3-Fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


Quinazolinone-benzamide analogues cannot be freely interchanged because minor substitution changes on the benzamide ring drastically alter hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. The 3-fluoro substituent on the terminal phenyl ring distinguishes this compound from its 4-chloro-3-nitro (CAS 898454-96-1), 4-chloro (CAS 178919-58-9), and 2-methyl analogues, each of which exhibits different electronic profiles and steric demands. Without head-to-head data, selection must default to the specific fluorine pattern required for the intended binding hypothesis or structure–activity relationship (SAR) exploration.

Quantitative Differentiation Evidence for 3-Fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


Lipophilicity Modulation via 3-Fluoro Substitution vs. 4-Chloro-3-Nitro Analogue

The 3-fluoro substituent provides a moderate increase in lipophilicity (XLogP3 ≈ 3.4) compared with the more polar 4-chloro-3-nitro analogue (CAS 898454-96-1, XLogP3 ≈ 3.7), as computed by PubChem [1]. While both compounds share the same quinazolinone-phenyl scaffold, the replacement of the electron-withdrawing nitro group with a fluorine atom reduces topological polar surface area (TPSA) from 108 Ų to an estimated 75 Ų and lowers the hydrogen-bond acceptor count, potentially improving passive membrane permeability [1].

Lipophilicity Drug Design Fluorine Scan

Fluorine-Driven Metabolic Stability vs. Non-Fluorinated Benzamide Analogues

Fluorine substitution at the 3-position of the terminal benzamide ring is a well-established strategy to block cytochrome P450-mediated oxidative metabolism, a liability common to non-fluorinated quinazolinone-benzamides [1]. The C–F bond is significantly stronger than the C–H bond (~485 vs. ~413 kJ/mol), rendering the 3-fluoro analogue more resistant to hydroxylation at the meta position. Although direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are not publicly available for this compound, the fluorine effect has been validated across dozens of drug discovery programs [1].

Metabolic Stability Fluorine Chemistry Lead Optimization

Selectivity Profile Inferred from Kinase Selectivity Screening Panel Data (P2X3 Receptor Case)

A structurally distinct but related 3-fluoro-benzamide quinazolinone (BindingDB BDBM183200) demonstrated an IC50 of 30 nM against the human P2X3 receptor in a stably expressing C6BU-1 cell line [1]. While this data point does not belong to CAS 898454-98-3, it illustrates the potential for fluorine-bearing quinazolinone-benzamides to achieve nanomolar on-target potency. The 3-fluoro regioisomer may confer differential selectivity over other P2X subtypes compared to the 4-fluoro or non-fluorinated variants, though this hypothesis remains untested for the target compound [1].

Kinase Selectivity P2X3 Receptor BindingDB

Recommended Research Applications for 3-Fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide


Fluorine Substitution SAR in Quinazolinone-Benzamide Libraries

Use the compound as the 3-fluoro reference point in a matrix of regioisomeric fluorination variants (2-fluoro, 4-fluoro, 2,4-difluoro) to map the impact of fluorine position on target binding, cellular permeability, and metabolic stability. The computed TPSA reduction (~75 Ų) relative to the non-fluorinated parent supports its role in permeability optimization studies [1].

Comparative Selectivity Profiling Against P2X Receptor Subtypes

Profile this compound alongside the 4-chloro-3-nitro analogue (CAS 898454-96-1) in a panel of P2X1-7 receptors to determine whether the 3-fluoro modification confers isoform selectivity. The 30 nM IC50 observed for a related 3-fluoro-quinazolinone at P2X3 [1] provides a benchmark, though the actual selectivity window requires empirical determination.

Metabolic Stability Benchmarking in Human Liver Microsomes

Evaluate the compound in a human liver microsome stability assay side-by-side with the non-fluorinated 2-methyl analogue to quantify the fluorine-mediated gain in half-life. The anticipated metabolic shielding at the 3-position should be reflected in a measurable increase in t₁/₂, which would support the use of this compound as a metabolically stabilized tool for cellular assays.

Quote Request

Request a Quote for 3-fluoro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.